molecular formula C22H26O11 B2818424 Piceoside Tetraacetate CAS No. 1095322-03-4

Piceoside Tetraacetate

Cat. No.: B2818424
CAS No.: 1095322-03-4
M. Wt: 466.439
InChI Key: DWFUJLNDNATWOD-UHFFFAOYSA-N
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Description

Piceoside Tetraacetate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple acetyl groups and a phenoxy group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

Piceoside Tetraacetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piceoside Tetraacetate typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a suitable oxane derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Piceoside Tetraacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetyl groups or to convert the phenoxy group into a different functional group.

    Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other substituents, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Piceoside Tetraacetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl groups can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The phenoxy group may also play a role in binding to specific sites on target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: This compound has a similar aromatic structure but lacks the acetyl groups and oxane ring.

    DDT: A well-known pesticide with a different functional group arrangement but similar complexity.

Uniqueness

The uniqueness of Piceoside Tetraacetate lies in its multiple acetyl groups and the combination of an oxane ring with a phenoxy group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFUJLNDNATWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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